molecular formula C12H8ClNO3 B6246222 methyl 7-chloro-3-formylquinoline-8-carboxylate CAS No. 2408959-10-2

methyl 7-chloro-3-formylquinoline-8-carboxylate

Cat. No.: B6246222
CAS No.: 2408959-10-2
M. Wt: 249.6
InChI Key:
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Description

Methyl 7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro group and a formyl group on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-3-formylquinoline-8-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroquinoline and methyl 8-hydroxyquinoline-3-carboxylate.

    Formylation: The formylation of 7-chloroquinoline can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position.

    Esterification: The esterification of 8-hydroxyquinoline-3-carboxylate with methanol in the presence of an acid catalyst such as sulfuric acid yields the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-formylquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 7-chloro-3-carboxyquinoline-8-carboxylate.

    Reduction: Methyl 7-chloro-3-hydroxymethylquinoline-8-carboxylate.

    Substitution: 7-amino-3-formylquinoline-8-carboxylate (when using amines).

Scientific Research Applications

Methyl 7-chloro-3-formylquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-chloro-3-formylquinoline-8-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in critical biological pathways, leading to antimicrobial or anticancer effects.

    DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloroquinoline: Lacks the formyl and carboxylate groups, making it less reactive.

    3-formylquinoline: Lacks the chloro and carboxylate groups, affecting its chemical properties.

    8-hydroxyquinoline: Lacks the chloro and formyl groups, altering its biological activity.

Uniqueness

Methyl 7-chloro-3-formylquinoline-8-carboxylate is unique due to the combination of the chloro, formyl, and carboxylate groups on the quinoline ring. This combination enhances its reactivity and potential for diverse chemical transformations and biological activities.

Properties

CAS No.

2408959-10-2

Molecular Formula

C12H8ClNO3

Molecular Weight

249.6

Purity

95

Origin of Product

United States

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